2-Chloro-1H-benzo[d]imidazole-5-carbonitrile
Overview
Description
2-Chloro-1H-benzo[d]imidazole-5-carbonitrile is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a chlorine atom at the 2-position and a cyano group at the 5-position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile typically involves the cyclization of 3,4-diaminobenzonitrile with appropriate reagents. One common method includes the reaction of 3,4-diaminobenzonitrile with bis(trichloromethyl)carbonate in the presence of pyridine and tetrahydrofuran under ice-cooling conditions. The reaction mixture is then stirred at room temperature for 18 hours, followed by the addition of dilute hydrochloric acid and extraction with ethyl acetate. The product is purified by silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1H-benzo[d]imidazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products formed are substituted benzimidazoles, where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but may include oxidized or reduced forms of the benzimidazole ring.
Scientific Research Applications
2-Chloro-1H-benzo[d]imidazole-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development, particularly for its antitumor and antimicrobial activities.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in antitumor applications, it may exert its effects by up-regulating pro-apoptotic proteins such as Bax, inducing intracellular calcium release, generating reactive oxygen species (ROS), and activating caspases, leading to apoptosis of tumor cells .
Comparison with Similar Compounds
2-Chloro-1H-benzo[d]imidazole-5-carbonitrile can be compared with other benzimidazole derivatives, such as:
2-Amino-1H-benzo[d]imidazole-5-carbonitrile: Similar structure but with an amino group instead of a chlorine atom.
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile: Contains a methyl group at the 2-position instead of a chlorine atom.
2-Phenyl-1H-benzo[d]imidazole-5-carbonitrile: Features a phenyl group at the 2-position instead of a chlorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .
Properties
IUPAC Name |
2-chloro-3H-benzimidazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWQXEUJKGYNPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471024 | |
Record name | 2-Chloro-1H-benzimidazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401567-00-8 | |
Record name | 2-Chloro-1H-benzimidazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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